![molecular formula C15H21BrN2O4 B3176692 4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine CAS No. 1044148-89-1](/img/structure/B3176692.png)
4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine
描述
4-[di(tert-butoxycarbonyl)amino]-2-bromopyridine is an organic compound that features a pyridine ring substituted with a bromine atom at the 2-position and a di(tert-butoxycarbonyl)amino group at the 4-position
作用机制
Target of Action
Compounds with tert-butoxycarbonyl (boc) groups are often used in organic synthesis as protecting groups for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protective group for amines during organic synthesis, preventing unwanted reactions with other functional groups present in the molecule .
Biochemical Pathways
The boc group’s role as a protecting group in organic synthesis suggests that it may be involved in various biochemical pathways, particularly those involving amine functional groups .
Pharmacokinetics
The boc group’s role as a protecting group suggests that it may influence the compound’s bioavailability by preventing premature degradation or metabolism .
Result of Action
The boc group’s role as a protecting group suggests that it may facilitate the successful synthesis of complex organic molecules by preventing unwanted reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “4-[di(tert-butoxycarbonyl)aMino]-2-broMopyridine”. For instance, the pH of the environment can influence the addition and removal of the Boc group . Furthermore, temperature and solvent can also affect the efficiency of reactions involving this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[di(tert-butoxycarbonyl)amino]-2-bromopyridine typically involves the protection of an amino group with di-tert-butyl dicarbonate to form the di(tert-butoxycarbonyl)amino group. The bromination of the pyridine ring can be achieved using bromine or other brominating agents under controlled conditions.
Protection of Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-[di(tert-butoxycarbonyl)amino]-2-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection Reactions: The di(tert-butoxycarbonyl)amino group can be deprotected using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid in methanol are used under ambient or slightly elevated temperatures.
Major Products
科学研究应用
4-[di(tert-butoxycarbonyl)amino]-2-bromopyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pyridine derivatives.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, where the pyridine ring is a common structural motif.
Material Science: It may be used in the synthesis of materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
4-[di(tert-butoxycarbonyl)amino]-2-chloropyridine: Similar structure with a chlorine atom instead of bromine.
4-[di(tert-butoxycarbonyl)amino]-2-fluoropyridine: Similar structure with a fluorine atom instead of bromine.
4-[di(tert-butoxycarbonyl)amino]-2-iodopyridine: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-[di(tert-butoxycarbonyl)amino]-2-bromopyridine is unique due to the presence of the bromine atom, which offers different reactivity and selectivity compared to its halogenated analogs. The bromine atom is a good leaving group, making it suitable for various substitution reactions .
属性
IUPAC Name |
tert-butyl N-(2-bromopyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-17-11(16)9-10/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICLTQVXTGPTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=NC=C1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


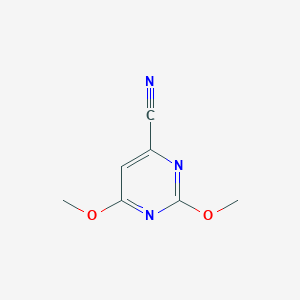
![1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B3176624.png)
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3176626.png)
![4-(Bromomethyl)benzo[b]thiophene](/img/structure/B3176627.png)
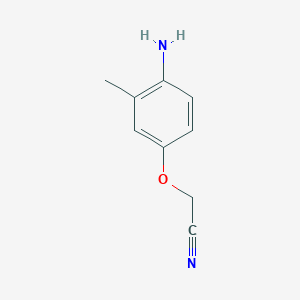
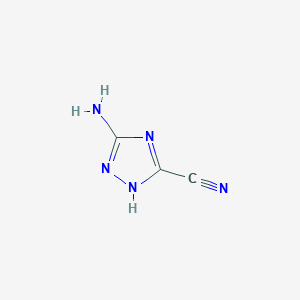
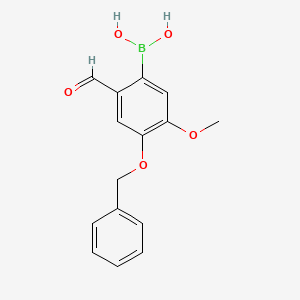
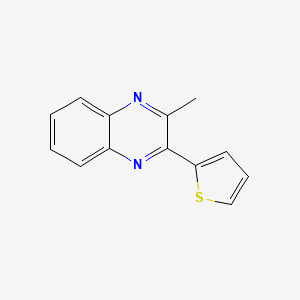
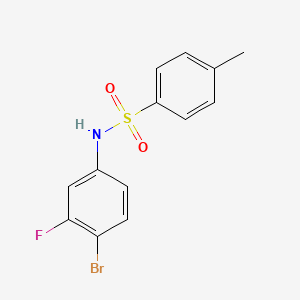
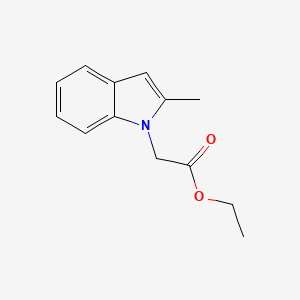
![3-Iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B3176684.png)
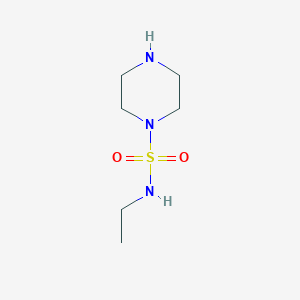
![4-Chloro-6-fluoro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B3176700.png)

